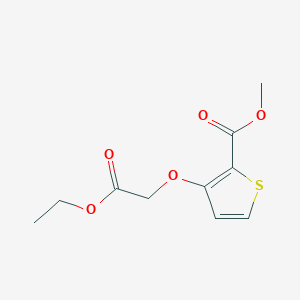

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H12O5S . It has an average mass of 244.264 Da . This compound is related to thiophenes, which are essential heterocyclic compounds that show a variety of properties and applications .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate” are not well documented in the available literature. The melting point, boiling point, density, and refractive index of the compound are not available .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

- Cyclization Mechanisms and New Pathways : Research demonstrates the utility of thiophene derivatives in cyclization reactions to produce novel compounds such as [3,2-d]4(3H)thienopyrimidinones, providing insights into the cyclization mechanism and relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

- Alkenylation of Substituted Thiophene-2-Carboxylic Acids : The regioselective C3-alkenylation of thiophene-2-carboxylic acids through rhodium/silver-catalyzed oxidative coupling with alkenes highlights a method for functionalizing thiophene derivatives without decarboxylation, showing broad substrate applicability including brominated thiophenecarboxylic acids and furan-2-carboxylic acids (Iitsuka et al., 2013).

Material Science and Polymer Applications

- Electrochemical Synthesis of Polythiophenes : Thiophene derivatives substituted at the 3-position with electron-donor groups like methyl or methoxy have been shown to form polymeric films upon electrochemical oxidation, leading to the synthesis of conductive polymers with potential applications in electronics and optoelectronics (Dian, Barbey, & Decroix, 1986).

- Polymer Crystallinity and Water Uptake : A study on poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT) explored the relationship between polymer crystallinity and water uptake, revealing that water significantly affects the electronic connectivity and mobility in solution, which is crucial for the design of organic electrochemical transistors (OECTs) (Flagg et al., 2019).

Pharmacology and Biomedical Applications

- Anti-proliferative Activity : Certain thiophene derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity, suggesting their potential as novel tumor-selective compounds. This includes derivatives with specific alkyl chains showing significant activity against various tumor cell lines (Thomas et al., 2017).

Environmental and Recovery Applications

- Acetic Acid Recovery : The recovery of acetic acid from the production process of methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate for pharmaceuticals and herbicides, is highlighted. This study provides insights into the challenges and solutions for recovering acetic acid from complex effluents (Wang Tian-gui, 2006).

Propiedades

IUPAC Name |

methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-3-14-8(11)6-15-7-4-5-16-9(7)10(12)13-2/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVOGNVDLGQZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-ethoxy-2-oxoethoxy)thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)

![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)

![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)

![Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2727902.png)

![5-[(4-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2727903.png)

![5-(2-Phenyl-1,3-thiazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2727905.png)

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2727906.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2727910.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2727911.png)